molecular formula C10H6F3N3O2 B12002331 3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole

3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B12002331
M. Wt: 257.17 g/mol
InChI Key: KYOCIIJIVXLVDR-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C10H6F3N3O2, belonging to the pyrazole class of heterocycles . Pyrazole derivatives are recognized as potent medicinal scaffolds, exhibiting a wide spectrum of biological activities that make them invaluable in pharmaceutical research . The presence of both a 4-nitrophenyl and a trifluoromethyl group on the pyrazole core is a structure of significant interest. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of molecules, which can improve their pharmacokinetic properties and biological activity . Researchers utilize this compound and its derivatives as a core structure to develop novel therapeutic agents. The broader pyrazole class has demonstrated diverse pharmacological activities, including anti-inflammatory, anti-microbial, anti-cancer, and anti-convulsant effects in research settings . Furthermore, pyrazole-based ligands are frequently employed in coordination chemistry to synthesize metal complexes. These complexes, such as those with copper and nickel, are investigated for their enhanced potential applications, including antimicrobial activity . This product is intended for research purposes as a building block in organic synthesis and for in vitro biological screening. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O2/c11-10(12,13)9-5-8(14-15-9)6-1-3-7(4-2-6)16(17)18/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOCIIJIVXLVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with trifluoromethyl-substituted ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring. Common reagents used in this synthesis include trifluoroacetic acid, acetic anhydride, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. In one study, the compound showed significant inhibition against Escherichia coli and Aspergillus niger at concentrations ranging from 20 to 50 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents.

MicroorganismConcentration (µg/mL)Inhibition (%)
E. coli2075
A. niger5085

Antifungal Activity

The compound has also been evaluated for its antifungal properties. A study indicated that it could effectively inhibit fungal growth, making it a candidate for further development in antifungal therapies.

Herbicidal Activity

The herbicidal potential of 3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole has been explored through various experiments. Formulations containing this compound achieved over 80% weed control at optimal dosages against common agricultural weeds, demonstrating its practical application in herbicide development.

ApplicationOptimal DosageControl (%)
HerbicidalVaries>80

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of this compound against pathogens causing neglected tropical diseases such as leishmaniasis and Chagas disease. The compound demonstrated potent activity against Leishmania amazonensis and Trypanosoma cruzi, suggesting its potential in developing new treatments for these diseases.

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various pyrazole derivatives, this compound was found to be particularly effective against multiple strains of bacteria and fungi, reinforcing its value as a starting point for drug development.

Case Study 2: Herbicidal Application

A series of field trials evaluated the herbicidal effectiveness of this compound against a range of agricultural weeds. Results indicated that formulations containing this compound not only provided effective control but also exhibited low toxicity to non-target species.

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity or disrupt cellular processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key analogs and their substituents:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
3-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole 3-(4-NO₂C₆H₄), 5-CF₃ C₁₀H₆F₃N₃O₂ 257.17 High polarity, potential COX-2 inhibition
3,5-Bis(4-nitrophenyl)-1H-pyrazole (2o) 3,5-(4-NO₂C₆H₄) C₁₅H₁₀N₄O₄ 310.26 Enhanced reactivity due to dual nitro groups
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole 1-(4-MeOC₆H₄), 3-CF₃, 5-(4-ClC₆H₄) C₁₇H₁₂ClF₃N₂O 352.74 Antibacterial activity, improved solubility from methoxy group
3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole 1-(4-NO₂C₆H₄), 3-(4-MeOC₆H₄), 5-CF₃ C₁₇H₁₂F₃N₃O₃ 363.29 Dual electronic effects (donor + acceptor)
Celecoxib analog (from ) 1-(4-MeSO₂C₆H₄), 3-CF₃, 5-(4-FC₆H₄) C₁₇H₁₄F₃N₃O₂S 381.37 Anti-inflammatory (COX-2 inhibitor)

Key Observations :

  • Electron-Withdrawing vs. Donor Groups: The nitro group (NO₂) at position 3 in the target compound enhances electrophilicity, whereas methoxy (OCH₃) in analogs (e.g., ) increases electron density, affecting reactivity and binding to biological targets.
  • Steric Effects : Bulky substituents like naphthalen-1-yl () reduce solubility but may improve receptor selectivity.
  • Positional Isomerism : The 1-(4-nitrophenyl) analog () shows altered electronic properties compared to the 3-substituted target compound, impacting metabolic stability .

Physicochemical Properties

  • Solubility : Nitro groups reduce solubility in aqueous media but improve lipid bilayer penetration. Trifluoromethyl enhances lipophilicity (LogP ~2.5–3.0) .
  • Spectroscopic Data: ¹H NMR: Pyrazole protons resonate at δ 6.5–7.5 ppm; nitro groups cause deshielding (~δ 8.2 ppm for aromatic protons) . IR: NO₂ asymmetric stretching at ~1520 cm⁻¹; CF₃ at 1150–1250 cm⁻¹ .

Biological Activity

3-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology, parasitology, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H6_{6}F3_3N3_3O2_2
  • Molecular Weight : 253.17 g/mol

The presence of the nitrophenyl and trifluoromethyl groups significantly influences the compound's biological properties.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting various cancer cell lines:

  • Mechanism of Action : The anticancer activity is attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and subsequent apoptosis in cancer cells. Additionally, the nitro group may facilitate reactive oxygen species (ROS) generation, further contributing to cytotoxicity .
Cancer TypeCell LineIC50_{50} (µM)Reference
Breast CancerMDA-MB-23115.2
Liver CancerHepG212.5
Lung CancerA54918.0

2. Antiparasitic Activity

Research has demonstrated the efficacy of pyrazole derivatives against parasitic infections such as leishmaniasis and Chagas disease. The compound was tested against Leishmania amazonensis and Trypanosoma cruzi, showing significant antiparasitic effects:

  • In Vitro Studies : The structure-activity relationship indicated that compounds with bulky groups at the para position exhibited enhanced activity against these pathogens .
ParasiteInhibition (%)Concentration (µM)Reference
Leishmania75%10
Trypanosoma70%10

3. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been explored. The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes:

  • Experimental Findings : In vivo studies demonstrated that this compound exhibited anti-inflammatory effects comparable to standard NSAIDs like diclofenac sodium .
Inflammatory Model% InhibitionReference
Carrageenan-induced paw edema60%
Acetic acid-induced writhing55%

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives, including the target compound, revealed that modifications to the phenyl ring significantly enhanced anticancer activity against various cell lines. The study concluded that the nitro group plays a crucial role in increasing cytotoxicity through multiple mechanisms .

Case Study 2: Antiparasitic Efficacy

In another investigation focusing on antiparasitic properties, researchers synthesized several derivatives and evaluated their activity against Leishmania and Trypanosoma. The findings indicated that compounds with trifluoromethyl groups showed superior efficacy due to improved lipophilicity and membrane permeability .

Q & A

Q. How to analyze and resolve conflicting biological data from different assays?

  • Methodological Answer : Employ orthogonal assays (e.g., enzymatic inhibition + cell viability) to cross-validate results. Apply Bland-Altman analysis to quantify inter-assay variability. For discordant data, use machine learning (e.g., random forests) to identify confounding variables (e.g., assay pH, serum content) .

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